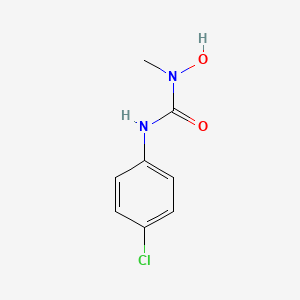

N'-(4-chlorophenyl)-N-hydroxy-N-methylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorophenyl)-N-hydroxy-N-methylurea (N-CP-NMU) is a synthetic compound that has been intensively studied for its potential applications in the field of scientific research. It is a member of the urea family, and has been found to possess a wide range of biochemical and physiological properties. This compound has a unique structure and is known to exhibit a variety of biological activities, making it an attractive candidate for further research. In

Wissenschaftliche Forschungsanwendungen

Impact on the Aquatic Environment

Research on chlorophenols, a group that shares a part of the chemical structure with N'-(4-chlorophenyl)-N-hydroxy-N-methylurea, indicates moderate toxic effects to mammalian and aquatic life. These compounds, including 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol, show considerable toxicity upon long-term exposure, especially to fish, highlighting the environmental concerns associated with their release into aquatic ecosystems (Krijgsheld & Gen, 1986).

Herbicide Toxicity and Environmental Fate

Another study focuses on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, to understand its environmental impact, including toxicity, persistence, and degradation pathways. This research emphasizes the need for evaluating the behavior of such compounds in agricultural settings and their potential for degradation by microbial activities, which could offer insights into managing the environmental impact of similar compounds (Magnoli et al., 2020).

Degradation and Bioremediation

The degradation of chlorophenols by zero-valent iron and its bimetallic systems is an area of significant interest, given the toxic nature of chlorophenols to humans and the environment. Research in this domain could provide clues to the degradation mechanisms applicable to this compound, offering pathways for bioremediation and reducing environmental impacts (Gunawardana, Singhal, & Swedlund, 2011).

Sorption to Soil and Organic Matter

Understanding how chemicals like 2,4-D and other phenoxy herbicides sorb to soil, organic matter, and minerals is crucial for assessing their environmental fate and mobility. This knowledge can help predict how this compound might behave in various environmental matrices, contributing to risk assessment and management strategies (Werner, Garratt, & Pigott, 2012).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in inflammation and allergic responses .

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .

Result of Action

Related compounds have shown significant effects on both allergic asthma and allergic itching .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-chlorophenyl)-3-hydroxy-3-methylurea. For instance, the persistence of similar compounds in the environment, along with their tendency to accumulate in fatty tissues, has been noted .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1-hydroxy-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13)8(12)10-7-4-2-6(9)3-5-7/h2-5,13H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLZQHLJPGGYDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

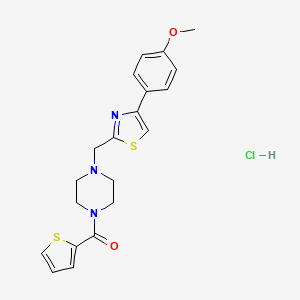

CN(C(=O)NC1=CC=C(C=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)